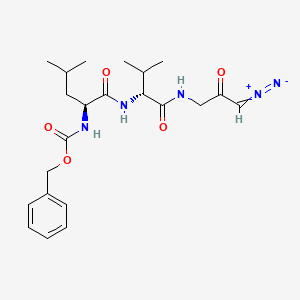

Z-L(D-Val)G-CHN2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-L(D-Val)G-CHN2 est un dérivé tripeptidique qui sert d'inhibiteur cellulaire perméable et irréversible de la protéinase à cystéine. Ce composé imite un segment du centre de liaison de la protéinase à cystéine humaine et présente une activité antivirale sélective. Il est particulièrement efficace contre le virus de l'herpès simplex (HSV) et a démontré une efficacité dans l'inhibition de la réplication du SARS-CoV-2 en ciblant la protéase 3CL du SARS-CoV-2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Z-L(D-Val)G-CHN2 implique le couplage d'acides aminés protégés, suivi d'une déprotection et d'une formation de cétone diazométhylique. La voie de synthèse générale comprend :

Protection des acides aminés : Les acides aminés sont protégés en utilisant des groupes protecteurs appropriés pour empêcher les réactions indésirables.

Réaction de couplage : Les acides aminés protégés sont couplés en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM).

Déprotection : Les groupes protecteurs sont éliminés en milieu acide ou basique pour donner le tripeptide souhaité.

Formation de cétone diazométhylique : Le tripeptide est ensuite converti en dérivé de cétone diazométhylique en utilisant du diazométhane ou d'autres réactifs appropriés

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité afin de garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance préparative (HPLC) sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Z-L(D-Val)G-CHN2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent modifier les groupes fonctionnels sur le composé.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) sont utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en présence de bases ou d'acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéinase à cystéine et la cinétique enzymatique.

Biologie : Utilisé en biologie cellulaire pour étudier les fonctions et les voies de la protéinase.

Médecine : Exploité pour ses propriétés antivirales, en particulier contre le virus de l'herpès simplex et le SARS-CoV-2.

Industrie : Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant irréversiblement la protéinase à cystéine. Il imite un segment du centre de liaison de la protéinase à cystéine humaine, lui permettant de se lier au site actif de l'enzyme. Cette liaison empêche l'enzyme de catalyser son substrat, inhibant ainsi son activité. Le composé cible spécifiquement la protéase 3CL du SARS-CoV-2, bloquant la réplication du virus .

Applications De Recherche Scientifique

Z-L(D-Val)G-CHN2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study cysteine proteinase inhibition and enzyme kinetics.

Biology: Employed in cell biology to investigate proteinase functions and pathways.

Medicine: Explored for its antiviral properties, particularly against herpes simplex virus and SARS-CoV-2.

Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mécanisme D'action

Z-L(D-Val)G-CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It mimics a segment of the human cysteine proteinase-binding center, allowing it to bind to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The compound specifically targets the SARS-CoV-2 3CL protease, blocking the replication of the virus .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-LVG-CHN2 : Une isoforme de Z-L(D-Val)G-CHN2 présentant des propriétés inhibitrices similaires contre la protéinase à cystéine.

Benzyloxycarbonyl-Leu-Leu-Tyr diazométhyl cétone : Un autre dérivé tripeptidique ayant des effets inhibiteurs sur la protéinase à cystéine

Unicité

This compound est unique en raison de son activité antivirale sélective contre le virus de l'herpès simplex et de son efficacité dans l'inhibition de la réplication du SARS-CoV-2. Ses propriétés d'inhibition cellulaire perméable et irréversible en font un outil précieux en recherche scientifique et en développement de médicaments .

Propriétés

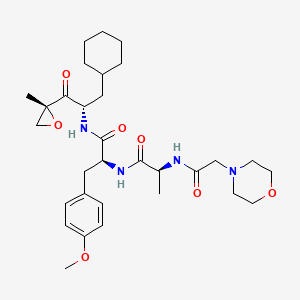

Formule moléculaire |

C22H31N5O5 |

|---|---|

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[(2R)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19+/m0/s1 |

Clé InChI |

KRMMQWXJLDORCJ-RBUKOAKNSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)